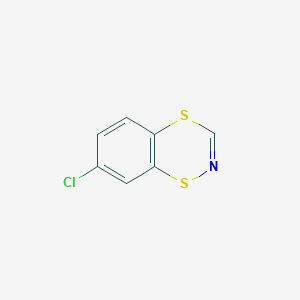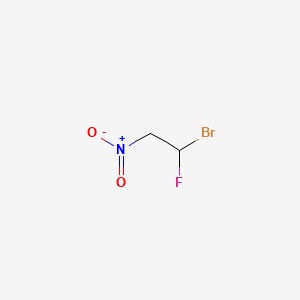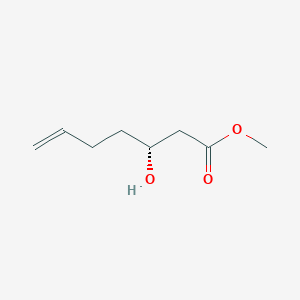
6-Heptenoic acid, 3-hydroxy-, methyl ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- is an organic compound with the molecular formula C8H14O3 It is a derivative of heptenoic acid and is characterized by the presence of a hydroxyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- typically involves the esterification of 6-heptenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of 6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- follows similar principles but is optimized for large-scale operations. Continuous flow reactors and advanced purification techniques such as column chromatography are employed to enhance yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The double bond in the heptenoic acid moiety can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Halogenation reactions typically use bromine (Br2) or chlorine (Cl2) under mild conditions.
Major Products Formed
Oxidation: Formation of 6-oxoheptanoic acid or 6-heptenoic acid.
Reduction: Formation of 6-heptenol.
Substitution: Formation of halogenated derivatives such as 6-bromoheptenoic acid.
Scientific Research Applications
6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors
Mechanism of Action
The mechanism of action of 6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its double bond also allows it to participate in addition reactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, 3-hydroxy-, methyl ester: Similar structure but lacks the double bond.
Methyl 6-heptenoate: Similar structure but lacks the hydroxyl group.
5-Methyl-3-oxo-6-heptenoic acid, methyl ester: Contains an additional methyl group and a ketone group
Uniqueness
6-Heptenoic acid, 3-hydroxy-, methyl ester, ®- is unique due to the presence of both a hydroxyl group and a double bond, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
82065-64-3 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (3R)-3-hydroxyhept-6-enoate |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-7(9)6-8(10)11-2/h3,7,9H,1,4-6H2,2H3/t7-/m1/s1 |
InChI Key |
BJTMMKQKNVMWRP-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](CCC=C)O |
Canonical SMILES |
COC(=O)CC(CCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


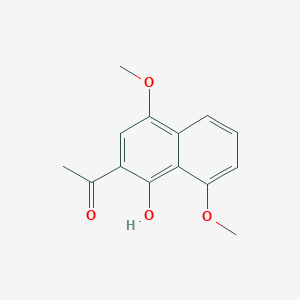
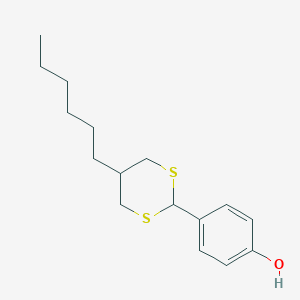

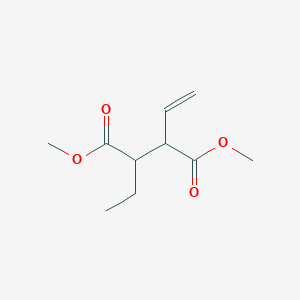
![1-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14408332.png)
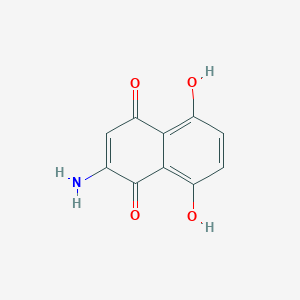
![Silane, trimethyl[(2-methylphenyl)methoxy]-](/img/structure/B14408338.png)
![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![9,10-Anthracenedione, 3-[2-(2-bromoethyl)-3-oxobutyl]-1,8-dihydroxy-](/img/structure/B14408351.png)
![8-[(2-Ethynyl-5-methoxyphenyl)methoxy]-2-methyloct-1-EN-6-YN-3-one](/img/structure/B14408354.png)
![1,1'-Methylenebis[3-(hydroxymethyl)imidazolidin-2-one]](/img/structure/B14408366.png)
![Benzenamine, N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14408369.png)
